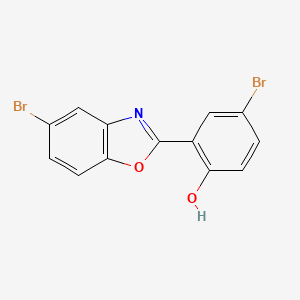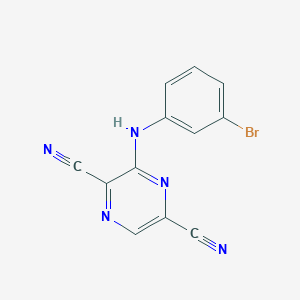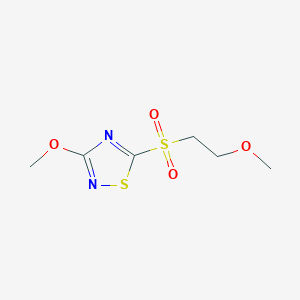![molecular formula C6H6N2 B14186860 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile CAS No. 918658-72-7](/img/structure/B14186860.png)
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is a bicyclic compound featuring a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate product with a suitable reagent . The reaction conditions often require temperatures as low as -60°C to ensure the stability of the intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene: This compound shares a similar bicyclic structure but contains a sulfur atom instead of nitrogen.
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-4-carbonitrile: Another similar compound with slight variations in the position of the methyl and cyano groups.
Uniqueness
3-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within its bicyclic structure
Eigenschaften
CAS-Nummer |
918658-72-7 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
3-methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-3-4(2-7)6-5(3)8-6/h5-6,8H,1H3 |
InChI-Schlüssel |
DHVMAYPWZORIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2C1N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)


![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)


![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)



oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)
